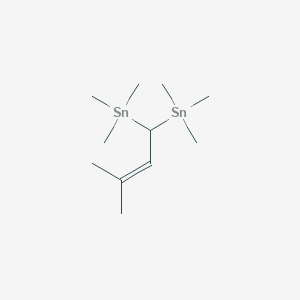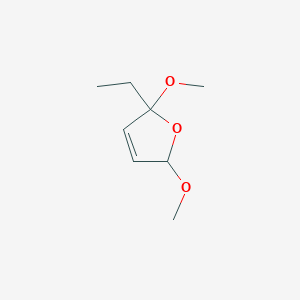
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with two diethyl groups and two trimethylsilyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The general reaction scheme is as follows:
Step 1: Benzamide is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: Diethylamine is added to the solution, followed by the slow addition of trimethylsilyl chloride.
Step 3: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or organometallic compounds.
科学研究应用
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethyl groups contribute to the compound’s stability and reactivity. The benzamide core interacts with specific enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Benzamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
Benzamide, N,N-diethyl-: Lacks the trimethylsilyl groups.
Benzamide, N,N-diethyl-2,4-bis(trimethylsilyl)-: Similar but with different positions of trimethylsilyl groups.
Uniqueness
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.
属性
CAS 编号 |
85370-88-3 |
|---|---|
分子式 |
C17H31NOSi2 |
分子量 |
321.6 g/mol |
IUPAC 名称 |
N,N-diethyl-2,6-bis(trimethylsilyl)benzamide |
InChI |
InChI=1S/C17H31NOSi2/c1-9-18(10-2)17(19)16-14(20(3,4)5)12-11-13-15(16)21(6,7)8/h11-13H,9-10H2,1-8H3 |
InChI 键 |
XUHBRRCYFISBTB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
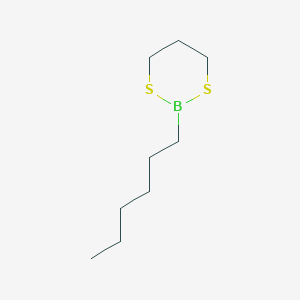

![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)

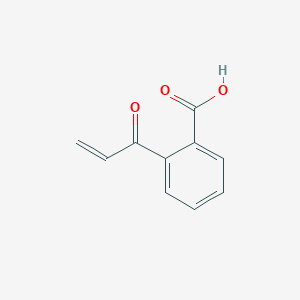

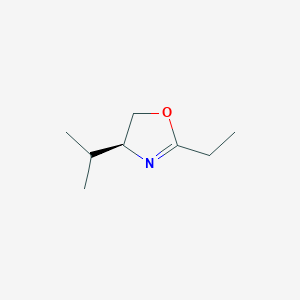
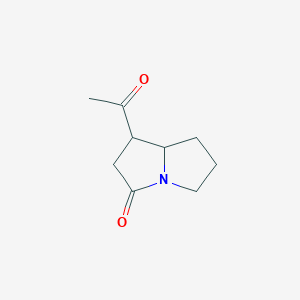
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
